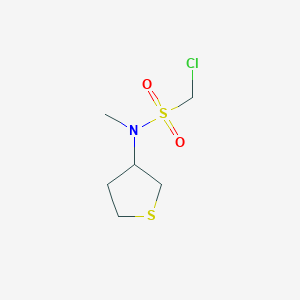
1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C₆H₁₂ClNO₂S₂ and a molecular weight of 229.75 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide involves several steps. One common method includes the reaction of N-methyl-N-(thiolan-3-yl)methanesulfonamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
1-Chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-Chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity . This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-Chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-methyl-N-(thiolan-3-yl)methanesulfonamide: Lacks the chlorine atom, resulting in different reactivity and selectivity.
1-Chloro-N-methyl-N-(thiolan-3-yl)ethanesulfonamide: Has an ethane group instead of a methane group, affecting its chemical properties and applications.
1-Chloro-N-methyl-N-(thiolan-3-yl)propanesulfonamide:
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and selectivity, making it valuable for targeted applications in various fields .
Properties
Molecular Formula |
C6H12ClNO2S2 |
|---|---|
Molecular Weight |
229.8 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(thiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H12ClNO2S2/c1-8(12(9,10)5-7)6-2-3-11-4-6/h6H,2-5H2,1H3 |
InChI Key |
ZKZIOMUVRWCTCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCSC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


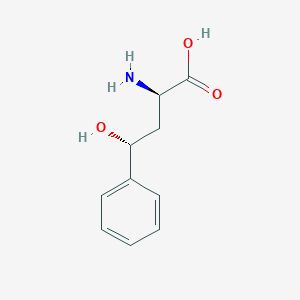
![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)
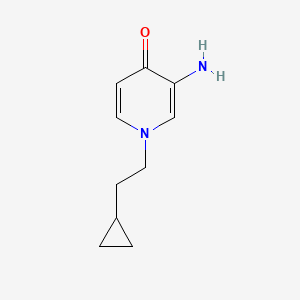

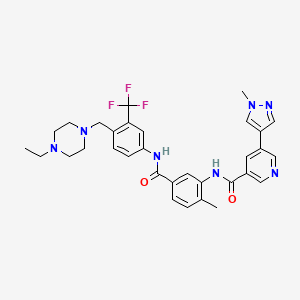

![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
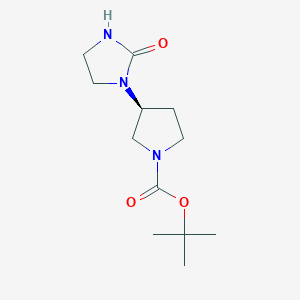


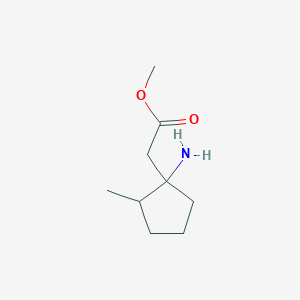
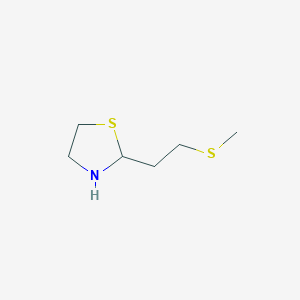
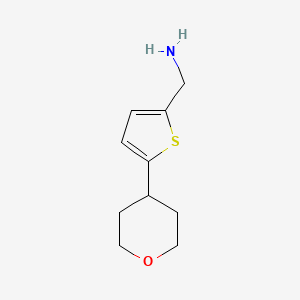
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
